molecular formula C21H20N4O2 B2538780 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide CAS No. 1424623-08-4

3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide

Cat. No. B2538780
CAS RN: 1424623-08-4
M. Wt: 360.417
InChI Key: SCAGSBLFQNPAJY-UHFFFAOYSA-N
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Description

This compound is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . They can also undergo an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .

Scientific Research Applications

Benzofuran and Pyrazole Derivatives in Scientific Research

Novel Synthetic Pathways and Heterocyclic Synthesis

  • Benzofuran and pyrazole derivatives have been synthesized through various novel synthetic routes, demonstrating the versatility of these compounds in organic chemistry. For example, benzofuranyl-pyran-2-ones, pyridazines, and pyridones have been synthesized from naturally occurring furochromones visnagin and khellin, showcasing the potential for creating diverse heterocyclic compounds with potential pharmacological applications (Keshk, 2004).

Antibacterial Properties

  • Pyrazole-benzofuran hybrids have been synthesized and shown to possess significant antibacterial properties. For instance, certain derivatives exhibited high inhibitory activity against various bacterial strains, indicating their potential as antibacterial agents (Sanad, Hanna, & Mekky, 2019).

Antimicrobial and Antitumor Activities

  • Another study synthesized a series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which were screened for their in vitro antimicrobial activity. These compounds displayed activity against pathogenic bacteria, suggesting their potential in developing new antimicrobial agents (Idrees et al., 2020). Additionally, benzofuran-2-yl pyrazole pyrimidine derivatives have shown antitumor activity, further highlighting the therapeutic potential of these compounds (El-Zahar et al., 2011).

Regioselective Synthesis and Theoretical Studies

  • The regioselective synthesis of novel compounds, such as bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units, has been explored, including theoretical calculations to understand the regioselectivity observed in these reactions. Such studies provide insight into the design and synthesis of new compounds with potential biological activities (Sanad et al., 2021).

Future Directions

While the future directions for this specific compound are not mentioned in the retrieved papers, benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . They are seen as potential natural drug lead compounds .

properties

IUPAC Name

3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-25-13-16(10-15(12-22)21(26)23-17-7-3-4-8-17)20(24-25)19-11-14-6-2-5-9-18(14)27-19/h2,5-6,9-11,13,17H,3-4,7-8H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAGSBLFQNPAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide

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